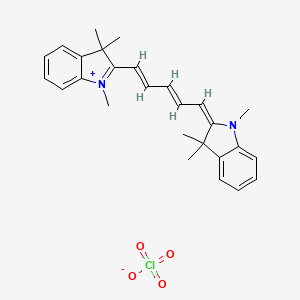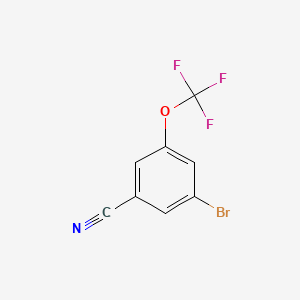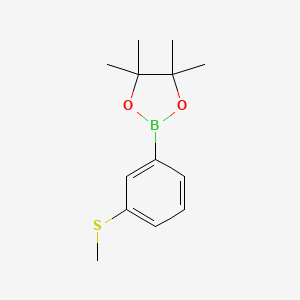
4,4,5,5-Tetramethyl-2-(3-(methylthio)phenyl)-1,3,2-dioxaborolane
描述
4,4,5,5-Tetramethyl-2-(3-(methylthio)phenyl)-1,3,2-dioxaborolane is an organoboron compound known for its stability and versatility in synthetic organic chemistry. With a boron atom integrated into a five-membered ring, this compound is often utilized as a building block in the synthesis of various organic molecules due to its ability to form strong bonds with carbon.
准备方法
This compound can be synthesized through several routes:
Synthetic Routes and Reaction Conditions
A common method involves the reaction of 3-(methylthio)phenylboronic acid with pinacol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds under mild conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis might involve similar starting materials but optimized for large-scale production, typically employing continuous flow processes to enhance efficiency and yield.
化学反应分析
4,4,5,5-Tetramethyl-2-(3-(methylthio)phenyl)-1,3,2-dioxaborolane undergoes several types of reactions:
Oxidation
Under oxidative conditions, the compound can be converted into the corresponding phenol derivative. Common oxidizing agents include hydrogen peroxide or oxone.
Reduction
Reduction reactions typically lead to the removal of the boron-containing moiety. Metal hydrides like lithium aluminum hydride are often employed.
Substitution
The phenyl ring can undergo electrophilic aromatic substitution, allowing the introduction of various functional groups. Reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products Formed
These reactions yield various products, including phenols, benzyl alcohols, and substituted aromatic compounds.
科学研究应用
4,4,5,5-Tetramethyl-2-(3-(methylthio)phenyl)-1,3,2-dioxaborolane finds applications in:
Chemistry
It's extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.
Biology
As a precursor in the synthesis of biologically active compounds, it's instrumental in developing new pharmaceuticals.
Medicine
Used in drug discovery, it helps in constructing drug molecules with improved pharmacological properties.
Industry
Beyond pharmaceuticals, it is also used in the manufacture of advanced materials and polymers.
作用机制
The compound's mechanism of action is primarily linked to its ability to form stable boron-carbon bonds. In catalytic cycles such as the Suzuki-Miyaura reaction, it facilitates the formation of biaryl compounds by transmetalation with palladium complexes, followed by reductive elimination. The presence of the methylthio group further modulates the electronic properties of the phenyl ring, influencing the reactivity and selectivity of the compound.
相似化合物的比较
Compared to other boronic esters, 4,4,5,5-Tetramethyl-2-(3-(methylthio)phenyl)-1,3,2-dioxaborolane is unique due to the electron-donating methylthio group. This feature distinguishes it from compounds such as phenylboronic acid and pinacolborane, which lack this substituent. The methylthio group enhances the compound's reactivity in certain conditions, making it more versatile for specific applications.
By combining its stable boron structure with unique functional groups, this compound stands out as a valuable tool in modern synthetic chemistry, pushing the boundaries of what can be achieved in molecular construction and innovation.
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methylsulfanylphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO2S/c1-12(2)13(3,4)16-14(15-12)10-7-6-8-11(9-10)17-5/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJUVGVKTGZKCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660507 | |
| Record name | 4,4,5,5-Tetramethyl-2-[3-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
710348-63-3 | |
| Record name | 4,4,5,5-Tetramethyl-2-[3-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid](/img/structure/B1387892.png)
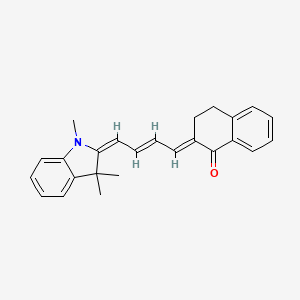
![2-((E)-2-((E)-2-Chloro-3-((E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-benzo[g]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1](/img/structure/B1387894.png)
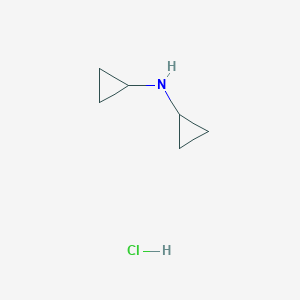
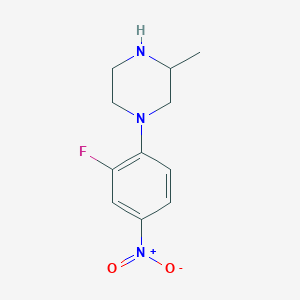
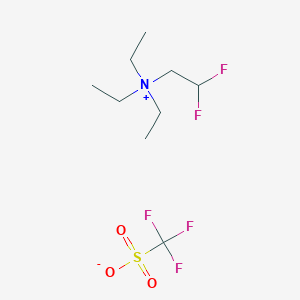
![1-[4-Nitro-3-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1387901.png)
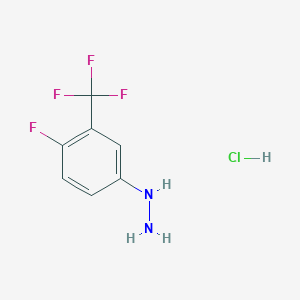
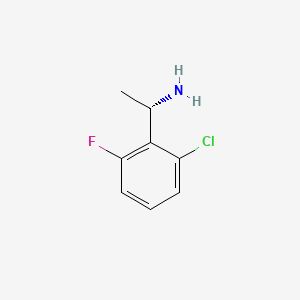
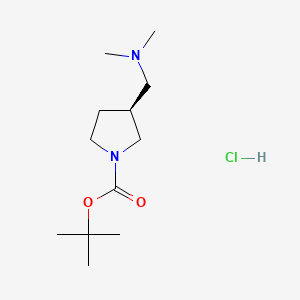

![N-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidin-4-amine hydrochloride](/img/structure/B1387910.png)
